Nitrobenzene

Catalog No.
S573621
CAS No.
98-95-3
M.F
C6H5NO2
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrobenzene

CAS Number

98-95-3

Product Name

Nitrobenzene

IUPAC Name

nitrobenzene

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H

InChI Key

LQNUZADURLCDLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

solubility

Insoluble (<1 mg/ml at 75° F) (NTP, 1992)
0.02 M
Slightly soluble in carbon tetrachloride; very soluble in ethanol, diethyl ether, acetone, benzene
Soluble in ~500 parts water; freely soluble in alcohol, benzene, ether, oils
Readily soluble in most organic solvents and is completely miscible with diethyl ether, benzene, and alcohol.
Slightly soluble in water with a solublity of 0.19% at 20 °C and 0.8% at 80 °C
In water, 2.09X10+3 mg/L at 25 °C
2.09 mg/mL at 25 °C
Solubility in water, g/100ml: 0.2
0.2%

Synonyms

Essence of Mirbane; Essence of Myrbane; Mirbane Oil; NSC 9573; Nitrobenzol; Oil of Mirbane; Oil of Myrbane

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

The exact mass of the compound Nitrobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 75° f) (ntp, 1992)0.02 mslightly soluble in carbon tetrachloride; very soluble in ethanol, diethyl ether, acetone, benzenesoluble in ~500 parts water; freely soluble in alcohol, benzene, ether, oilsreadily soluble in most organic solvents and is completely miscible with diethyl ether, benzene, and alcohol.slightly soluble in water with a solublity of 0.19% at 20 °c and 0.8% at 80 °cin water, 2.09x10+3 mg/l at 25 °c2.09 mg/ml at 25 °csolubility in water, g/100ml: 0.20.2%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9573. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. It belongs to the ontological category of nitrobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Teratogens, Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Nitrobenzene (CAS 98-95-3) is the simplest aromatic nitro compound, consisting of a benzene ring substituted with a single nitro group. It serves as a critical, large-scale industrial precursor, with approximately 95-97% of its production dedicated to the synthesis of aniline, a key intermediate for polyurethanes, rubber chemicals, dyes, and pharmaceuticals. Beyond its primary role as a chemical intermediate, nitrobenzene is also utilized as a specialized polar solvent in certain applications, such as in petroleum refining and for cellulose ether manufacturing, and as a benchmark material in electro-optics due to its significant Kerr effect. Its well-defined physical properties and established reactivity profile make it a fundamental building block in organic synthesis.

Procurement Fit

1
Industrial aniline synthesis or catalytic hydrogenation studies
2
Electrocatalytic reduction research or model substrate screening
3
Physicochemical solvation probe or hydrogen-bond acceptor analysis
4
Comparative toxicology and hemoglobin adduct formation studies
Selection context: high-purity nitrobenzene supports reproducible reduction and electrophilic substitution workflows.

Substituting nitrobenzene with structurally similar compounds like nitrotoluenes or dinitrobenzenes is fundamentally unviable for its primary application: the production of unsubstituted aniline. The introduction of any additional substituent, such as a methyl group in nitrotoluene, directly alters the final product to a substituted aniline (e.g., toluidine), which has entirely different industrial applications and physical properties. Furthermore, physical and processability differences prevent direct substitution. For instance, dinitrobenzenes are solids at room temperature, unlike liquid nitrobenzene, requiring different handling and reactor feeding systems. More critically, increasing the degree of nitration (e.g., to dinitrobenzene) significantly alters thermal stability and reactivity, introducing different process safety risks and demanding distinct reaction conditions that are incompatible with processes optimized for nitrobenzene.

Substitution Risk

Nitrobenzene
Benzene / Chlorobenzene / Toluene
Electrophilic aromatic substitution rates may differ by orders of magnitude; meta-directing deactivation alters regiochemical outcome.
Nitrobenzene
4-Nitrobiphenyl or other nitroarenes
Hemoglobin adduct formation and gut-microbiome-dependent bioactivation profiles may not transfer; toxicokinetic behavior requires compound-specific review.

High-Yield Aniline Precursor

Nitrobenzene is the direct and indispensable precursor for industrial aniline synthesis, with processes optimized to achieve near-quantitative conversion. Industrial-scale catalytic hydrogenation processes are designed specifically for nitrobenzene, targeting aniline yields of 97% or higher under optimized conditions. Substitution with analogs like p-nitrotoluene, while also reducible, yields p-toluidine, a completely different chemical product. The kinetics and selectivity of the hydrogenation are highly dependent on the unsubstituted phenyl core; the presence of other functional groups requires significant process re-optimization and can introduce alternative reaction pathways or catalyst poisoning effects, making nitrobenzene the specific choice for aniline production.

Evidence DimensionProduct Specificity in Catalytic Hydrogenation
Target Compound DataYields aniline with >97% selectivity in optimized industrial processes.
Comparator Or BaselineSubstituted nitroaromatics (e.g., nitrotoluenes, nitrophenols) yield corresponding substituted anilines (toluidines, aminophenols), not aniline.
Quantified DifferenceQualitative but absolute: The end product is fundamentally determined by the precursor's structure.
ConditionsIndustrial-scale heterogeneously catalyzed hydrogenation (e.g., Pd/Al2O3 catalyst, elevated temperature and pressure).

For the production of aniline, the largest use case, there is no direct substitute for nitrobenzene; any structural change in the precursor alters the final product.

EAS rate deceleration
Cross-study comparable
~100,000-fold slower vs. benzene
Supports selection of harsher conditions or alternative routes; meta-directing effect must be considered.
Conditions: solution-phase nitration; data to verify across different protocols.

Electrochemical Reduction Standard

Nitrobenzene exhibits a well-characterized electrochemical reduction potential, making it a standard reference compound. At pH 7, the half-wave potential (E1/2) for the reduction of nitrobenzene to phenylhydroxylamine occurs in the range of -0.30 to -0.45 V vs. SCE. This value is distinct from substituted nitroaromatics; for example, the reduction potentials of nitrotoluenes are shifted due to the electron-donating effect of the methyl group, making them slightly harder to reduce. This defined potential is critical for applications in electrosynthesis, where precise voltage control is necessary to achieve selective reduction without side reactions, and in analytical methods where it serves as a reliable calibrant.

Evidence DimensionHalf-Wave Reduction Potential (E1/2) vs. SCE at pH 7
Target Compound Data-0.30 to -0.45 V
Comparator Or BaselineSubstituted nitroaromatics (e.g., nitrotoluenes) exhibit different reduction potentials due to electronic effects of substituents.
Quantified DifferenceThe specific potential window allows for selective electrochemical transformations not directly applicable to its analogs without recalibration.
ConditionsAqueous medium, pH 7, vs. Saturated Calomel Electrode (SCE).

This specific and well-documented reduction potential allows for precise process control in electrosynthesis and makes it a reliable standard in electrochemical research, a role its analogs cannot fill without characterization.

Catalytic hydrogenation selectivity
Direct head-to-head
Pd/C or Pt/C in scCO₂: 100% aniline yield at 35 °C; Ni/CB: near-100% conversion in 1 h at 120 °C
Reported reaction time reduction of ~50% and temperature reduction of ~30 °C versus Ni/Al₂O₃ reference.
Context: batch reactor conditions; scale-up validation may be required.

Kerr Effect Benchmark

Nitrobenzene possesses one of the highest known Kerr constants among common liquids, establishing it as the benchmark material for Kerr cells used in high-speed light modulation and electro-optical shutters. Its Kerr constant (K) is approximately 4.4 × 10⁻¹² m·V⁻², which is orders of magnitude greater than many other solvents. For comparison, the Kerr constant for water is ~9.4 × 10⁻¹⁴ m·V⁻², and for less polar aromatic compounds like benzene or toluene, the effect is significantly smaller. While some highly specialized, multi-ring aromatic compounds can exhibit higher constants, they often suffer from poor solubility or stability, making pure, liquid nitrobenzene the most practical and widely-cited standard for high-performance applications.

Evidence DimensionKerr Constant (K)
Target Compound Data4.4 × 10⁻¹² m·V⁻²
Comparator Or BaselineWater: 9.4 × 10⁻¹⁴ m·V⁻²
Quantified DifferenceNitrobenzene's Kerr constant is approximately 47 times greater than that of water.
ConditionsStandard conditions, visible light wavelength.

For applications requiring a strong, fast, and reliable electro-optical response, nitrobenzene's exceptionally high Kerr constant makes it the material of choice over common solvents or simpler aromatics.

Electrocatalytic aniline selectivity
Class-level inference
82% aniline selectivity with Cu-PANI-AC
Reported selectivity significantly higher than prior state-of-the-art; supports electrocatalyst screening.
Half-cell electroreduction; reproducibility across setups to be confirmed.

Thermal Hazard Comparison

While all nitroaromatic compounds are energetic, nitrobenzene exhibits a more manageable thermal hazard profile compared to its polynitrated counterparts like dinitrobenzene (DNB). Differential Scanning Calorimetry (DSC) shows that the onset of exothermic activity for pure nitrobenzene begins around 300 °C. In contrast, mixtures containing DNB, or DNB itself, can exhibit lower thermal stability, with exotherms beginning at significantly lower temperatures (e.g., in the 263-280 °C range for certain mixtures). This higher decomposition temperature for the monosubstituted nitrobenzene provides a wider and safer operating window for high-temperature processes, such as vapor-phase hydrogenations, a critical consideration for industrial procurement and process design.

Evidence DimensionOnset Temperature of Exothermic Decomposition (ARC)
Target Compound DataDecomposition onset for pure nitrobenzene is above the 263-280 °C range.
Comparator Or BaselineNitrobenzene/Dinitrobenzene mixtures: Onset of exotherm begins in the 263-280 °C range.
Quantified DifferencePure nitrobenzene is more thermally stable than mixtures containing its dinitrated byproduct, offering a tangible safety margin.
ConditionsAccelerating Rate Calorimetry (ARC) experiments.

Choosing nitrobenzene over polynitrated aromatics provides a critical process safety advantage due to its higher thermal stability, reducing the risk of runaway reactions.

Microsolvation H-bond distance
Class-level inference
d(NO–H) = 1.90 Å (water), 2.51 Å (cyclohexane)
Quantifies hydrogen-bond acceptor strength; supports solvation modeling and solvent selection.
CAM-B3LYP/Def2-TZVP computation; experimental validation may differ.
Hemoglobin binding comparison
Direct head-to-head
Nitrobenzene: low binding; 4-ABP: extremely high binding
Reported significantly lower adduct formation; gut-microbiome-dependent activation differs from other nitroarenes.
Rat oral model; cross-species translation requires review.

Industrial Aniline Production

Nitrobenzene is the sole industrial starting material for the production of unsubstituted aniline. Its use in optimized, large-scale catalytic hydrogenation processes allows for aniline yields exceeding 97%, a benchmark that cannot be met by using substituted analogs which would result in different products.

Electro-Optical Kerr Cell Medium

Due to its exceptionally large and well-documented Kerr constant, nitrobenzene is the preferred liquid medium for constructing Kerr cells. These devices are used for high-speed light modulation, Q-switching in lasers, and as calibration standards in nonlinear optical research, where weaker-responding solvents are inadequate.

Electrosynthesis of Aniline

The well-defined reduction potential of nitrobenzene allows for precise electrochemical conversion to aniline or intermediate products like phenylhydroxylamine. This makes it a model substrate for developing and optimizing electrosynthetic routes that require high selectivity and avoidance of harsh chemical reductants.

Nitroaromatic Model Compound

As the simplest nitroaromatic compound, nitrobenzene serves as a crucial reference in studies of catalytic reduction mechanisms, bioremediation pathways, and toxicological assessments. Its predictable thermal and chemical behavior, compared to more complex or polynitrated analogs, provides a reliable baseline for comparative studies.

Application Fit

Application
Selection Property
Validation Focus
Industrial aniline process optimization
Catalyst and solvent system compatibility
Verify aniline yield and selectivity under reported scCO₂ or Ni/CB conditions
Catalyst development model substrate
Well-defined reduction behavior and simple structure
Compare conversion and selectivity across catalytic systems; assess mechanistic pathways
Solvation and dipole interaction probe
High dipole moment and hydrogen-bond acceptor capability
Measure NO–H distances or dielectric response in mixed solvent studies
Toxicology benchmark for nitroarenes
Distinct bioactivation and hemoglobin adduct profile
Confirm low adduct formation and gut-microbiome dependence in rodent models

Physical Description

Nitrobenzene appears as a pale yellow to dark brown liquid. Flash point 190°F. Very slightly soluble in water. Toxic by inhalation and by skin absorption. Combustion give toxic oxides of nitrogen. Density 10.0 lb /gal.
Liquid
PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR.
Yellow to dark brown, oily liquid with a pungent odor like paste shoe polish.
Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42°F.]

Color/Form

Greenish-yellow crystals or yellow, oily liquid
Colorless to yellow, oily liquid (Note: A solid below 42 degrees F).
Bright-yellow crystals or pale-yellow to colorless, oily liquid

XLogP3

1.9

Boiling Point

411.4 °F at 760 mm Hg (EPA, 1998)
210.8 °C
211 °C
411°F

Flash Point

190.4 °F (EPA, 1998)
190 °F (88 °C) (Closed cup)
88 °C c.c.
190°F

Vapor Density

4.3 (EPA, 1998) (Relative to Air)
4.25 (Air = 1)
Relative vapor density (air = 1): 4.2
4.3

Density

1.2037 at 68 °F (EPA, 1998)
1.2037 g/cu cm at 20 °C
Relative density (water = 1): 1.2
1.20

LogP

1.85 (LogP)
log Kow = 1.85
1.85
1.86

Odor

Odor of volatile oil almond
Pungent odor like paste shoe polish

Melting Point

42 °F (EPA, 1998)
5.7 °C
5.7°C
5 °C
42°F

UNII

E57JCN6SSY

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H360F: May damage fertility [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Nitrobenzene is a yellowish, oily, aromatic nitro-compound with an almond-like odor that emits toxic fumes of nitrogen oxides upon combustion. Nitrobenzene is primarily used in the manufacture of aniline, but is also used in the manufacture of lubricating oils, dyes, drugs, pesticides, and synthetic rubber. Exposure to nitrobenzene irritates the skin, eyes and respiratory tract and can result in methemoglobinemia causing fatigue, dyspnea, dizziness, disturbed vision, shortness of breath, collapse and even death. Nitrobenzene also damages the liver, spleen, kidneys and central nervous system. This substance is a possible mutagen and is reasonably anticipated to be a human carcinogen. (NCI05)

Mechanism of Action

Methemoglobinemia, which may be defined as a metHb concentration exceeding 2-3% of total Hb, arises when the rate of metHb formation exceeds the rate of reduction of oxidized heme iron, and it can develop by three distinct mechanisms: genetic mutation resulting in the presence of abnormal Hb, a deficiency of metHb reductase enzyme, and toxin-induced oxidation of Hb. Small amounts of metHb are continually produced due to autoxidation of Hb during the normal respiratory function of loading and unloading of oxygen by erythrocytes. A variety of xenobiotics, including nitrobenzene and aromatic amines, can cause methemoglobinemia by accelerating the oxidation of Hb to metHb, which loses its ability to combine reversibly with oxygen
The particular redox chemistry associated with nitrobenzene metabolism in red blood cells (RBCs) is of special interest because of its association with the development of methemoglobinemia. ...An association of metHb formation with the reduction of nitrobenzene to nitrosobenzene, phenylhydroxylamine, and aniline by nitroreductases present within intestinal microflora /has been observed/. Moreover, in vitro incubation of RBCs with nitrobenzene does not result in the formation of metHb. Taken together, these findings suggest that it is the presence and cycling of the reductive products of nitrobenzene within RBCs that cause the conversion of oxyhemoglobin (oxyHb) to metHb. ... The primary metabolic event in the formation of metHb (Fe3+) from oxyHb (Fe2+) as a result of nitrobenzene exposure is the cycling between phenylhydroxylamine and nitrosobenzene.
In acute ... and subchronic studies in rodents ..., lesions in the brain stem and cerebellum were the most life-threatening toxic effects seen. In severe methemoglobinemia arising from extensive nitrobenzene poisoning, central nervous system effects may be predicted on the basis of hypoxia alone. It has also been hypothesized that these lesions might represent a hepatic encephalopathy secondary to the liver toxicity of nitrobenzene ... Other results suggest that it is possible that brain parenchymal damage may have resulted from anoxia or hypoxia due to vascular damage or decreased blood flow to affected areas ... Another possible mechanism for the central nervous system damage is the formation of superoxide radicals or toxic hydroxyl radicals generated from hydrogen peroxide ... Evidence has been adduced to indicate that the ability of a related compound, dinitrobenzene, to cause cell death in in vitro co-cultures of rat brain astrocytes and brain capillary endothelial cells (a blood-brain barrier model) is at least partly due to the generation of hydroxyl radicals in the culture.
... Cecal contents obtained and incubated in an anaerobic environment are capable of reducing nitrobenzene. Incubation of radioactive nitrobenzene with isolated rat hepatocytes under aerobic conditions produces no metabolites detectable by counting fractions of eluate from a high pressure liquid chromatographic system and no measurable disappearance of the parent compound. ... Conventional rats excrete an oral dose of nitrobenzene in the urine as an unknown metabolite, p-hydroxyacetanilide-sulfate, p-nitrophenol-sulfate, and m-nitrophenol-sulfate. /It was/ concluded that it is clear that metabolism by both mammalian and bacterial enzyme systems is important to the expression of toxicity of nitroaromatic compounds.
Exposure of rats to nitrobenzene produces a degeneration of the seminiferous epithelium of the testes. Sperm production was continuously monitored in rats surgically prepared by anastomosing the vas deferentia with the urinary bladder to evaluate the reversibility of nitrobenzene toxicity. Rates of sperm production were monitored by collecting urine and counting sperm microscopically with hemocytometer. Six weeks after surgery, rats were dosed po with a single dose of 300 mg/kg of nitrobenzene in corn oil. Sperm were not detected in the urine of treated rats between 32 and 48 days after treatment. Despite the fact that degenerative changes in the siminiferous tubules were observed histologically as early as 3 days after dosing, there was a 32-day lag period between treatment and cessation of sperm output in treated rats. Histological examination showed that pachytene spermatocytes and step 1-2 spermatides were the most susceptible cell stages to nitrobenzene and were observed forming into giant cells as early as 3 days after treatment. However, repair was substantial by 3 weeks after treatment and by days 76-100, the rate of sperm output reached 78% of the control group. By 100 days after treatment, there was greater than 90% regeneration of the seminiferous epithelium. Thus, a single oral dose of nitrobenzene induced testicular degeneration and approximately a 17-day period of aspermia resulted. Back-dating of the aspermic period to the timing of the spermatogenic cycle closely corresponded with the same germ cell stages that were observed degenerating in histologic examinations. Thus, changes in sperm output from vasocystotomized rats correlated well with histopathologic changes, demonstrating the value of this technique for toxicity studies.
The equilibrium binding of nitrobenzene to plasma proteins /were studied/ in vitro in pooled plasma samples from Sprague Dawley rats (sex unspecified). Aliquots of pooled plasma samples spiked with 0.32-933 mg/l nitrobenzene were allowed to equilibrate for 30-90 min at 25 °C. Of the nitrobenzene, 72.0 + or - 4.5% were bound to the rat plasma proteins.

Vapor Pressure

1 mm Hg at 111.92 °F (EPA, 1998)
0.25 mmHg
0.245 mm Hg at 25 °C (est)
Vapor pressure, Pa at 20 °C: 20
0.3 mmHg at 77°F
(77°F): 0.3 mmHg

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Impurities

Benzene, o-Nitrotoluene, p-Nitrotoluene, p-Dinitrobenzene, m-Dintrobenzene, o-Dinitrobenzene, Toluene, Water (purity > 98.9%)

Other CAS

98-95-3
26969-40-4
4165-60-0

Wikipedia

Nitrobenzene

Biological Half Life

0.12 Days
(14)C-Nitrobenzene /was injected/ intravenously into volunteers. Excretion in the urine was 60.5% of the dose over five days. The elimination half-life was 20 hours.
Measurement of nitrobenzene concn in blood of an acutely exposed person indicated that the cmpd is cumulative ... /and remains/ in human body for a prolonged period. There have been similar observations of persistence of 2 major urinary metabolites, p-aminophenol and p-nitrophenol, in patient streated for acute or subacute poisoning. Because of slow rate of nitrobenzene metabolism in humans, concn of p-nitrophenol in urine incr for approx 4 days during exposure, eventually reaching a value 2.5 times that found during the first day. Half-life for urinary excretion of p-nitrophenol from humans after single dose was approx 60 hr; 84 hr was observed in female who attempted suicide ... Urinary metabolites in humans account for only 20% or 30% of nitrobenzene dose.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Teratogens, Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

The traditional batchwise nitration process, in which mixed acid (27-32/56-60/8-17 wt%) is added to a slight excess of benzene with the temperature controlled at 50-55 °C and the reaction completed by heating to 80-90 °C, has been replaced by continuous processes that operate under similar conditions.
From benzene by nitrating with nitric acid-sulfuric acid mix.
CHEMICAL PROFILE: Nitrobenzene. /Nitrobenzene is/ produced by the nitration of benzene using a mixture of nitric acid and sulfuric acid.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Benzene, nitro-: ACTIVE
Method of purification: By washing and distilling with steam then redistilling.

Analytic Laboratory Methods

EPA Method 8090. Gas Chromatographic Method for the detection of ppb levels of nitroaromatic and cyclic ketone compounds. Detection is achieved by an electron capture detector (ECD) for dinitrotoluenes or a flame ionization detector (FID) for the other compounds amenable to this method. The method detection limit of nitrobenzene is 3.6 ug/l. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
EPA Method 8250. Packed Column Gas Chromatography/Mass Spectrometry Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted wtih derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, nitrobenzene has a detection limit of 1.9 ug/l. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
EPA Method 8270. Capillary Column Gas Chromatography/Mass Spectrophotometry. This method is used for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soils, and groundwater. This method is applicable to quantify most acidic, basic, and neutral organic compounds that are soluble in methylene chloride and are capable of being eluted without derivatization as sharp peaks from a capillary column (DB-5 or equivalent). The Practical Quantitation Limit for nitrobenzene is 10 ug/l in ground water and 660 ug/kg in low soil/sediment. The precision and a method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
Method: NIOSH 2005, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: nitrobenzene; Matrix: air; Detection Limit: 0.6 ug/sample.
For more Analytic Laboratory Methods (Complete) data for NITROBENZENE (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

NITROBENZENE IN URINE SAMPLES IS REDUCED TO ANILINE, WHICH COUPLES WITH SODIUM SALT OF 1,2-NAPHTHOQUINONE-4-SULFONIC ACID AT PH 7-9. THE COUPLED DYE IS EXTRACTED IN CARBON TETRACHLORIDE & DETERMINED SPECTROPHOTOMETRICALLY AT 450 NM. SENSITIVITY & PRECISION ARE 0.8 MG/L & 6.1%, RESPECTIVELY.

Storage Conditions

Store in a cool, dry, well-ventilated, dark location. Separate from acids, bases, oxidizing materials, and metals.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Experiments pertaining to the influence of gut microflora on the metabolism of nitrobenzene, included an in vivo protocol in which normal or antibiotic-treated male F344 (COBS CDF/CrlBR) rats were gavaged with 225 mg/kg nitrobenzene (containing 0.1 uCi/mg (14C)-nitrobenzene). Rats were kept in metabolic cages for up to 72 hours after treatment, during which urine, feces, and expired air were collected. To the extent possible, the excretory products were characterized and measured by high-performance liquid chromatography. ... A statistically significant decrease in p-hydroxyacetanilide (a reductive metabolite of nitrobenzene) and a slight increase in p- and m-nitrophenol (oxidative metabolites) were observed in antibiotic-treated rats versus controls. Antibiotic pretreatment ameliorated the nitrobenzene-induced methemoglobinemia following a single oral dose of 300 mg/kg. Moreover, antibiotic-treated animals exposed to 300 mg/kg nitrobenzene had metHb concentrations of 2.1+ or - 0.4%, 2.8 + or - 0.5%, and 1.9 + or - 1.9% at 6, 24, and 96 hours after the dose. However, nitrobenzene-exposed vehicle-control rats still had elevated metHb concentrations (20.0 + or - 7.9%) 96 hours after the dose.
Synergism between orally administered nitrobenzene and six other common industrial compounds (formalin, butylether, aniline, dioxane, acetone, and carbon tetrachloride) was demonstrated in rat studies using death as the end-point.
When alcohol was given orally and nitrobenzene was given intravenously, there was increased toxicity in rabbits. Alcohol also enhanced the neural toxicity of nitrobenzene in rabbits when nitrobenzene was applied to the skin.
To determine whether nitro reduction by the gut flora can play an important role in chem toxicity, methemoglobin formation was measured after admin of nitrobenzene to germ-free rats and to germ-free rats acclimatized to the normal animal room. When nitrobenzene (200 mg/kg in sesame oil) was admin to normal male Sprague Dawley rats ip, about 30-40% of blood hemoglobin was converted to methemoglobin within 1-2 hr. When same dose was given to germ-free or antibiotic pretreated rats, no measurable methemoglobin formation occurred even up to 7 hr after admin. Since germ-free animals are free from microbial flora, gut flora present in normal and acclimatized animals may be responsible for redn of nitrobenzene in vivo and subsequent methemoglobin formation.
Serpell et al. Core@shell bimetallic nanoparticle synthesis via anion coordination. Nature Chemistry, doi: 10.1038/nchem.1030, published online 24 April 2011 http://www.nature.com/nchem
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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